N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl carboxamide group and a 4-fluorobenzyl-linked glycinamide moiety. This structure combines two fluorinated aromatic systems, which are known to enhance metabolic stability and binding affinity in medicinal chemistry.
Properties
Molecular Formula |
C20H22F2N4O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22F2N4O2/c21-16-3-1-15(2-4-16)13-23-19(27)14-24-20(28)26-11-9-25(10-12-26)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28) |
InChI Key |
UJRZVXJMQCFGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Piperazine-Carboxamide Backbone Synthesis
The core piperazine-carboxamide structure is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-fluorophenyl)piperazine with a chloroethyl carboxamide precursor under basic conditions. For example, triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the carboxamide carbonyl.
Reaction conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–5°C (initial), room temperature (completion)
-
Time: 12–24 hours
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | Moderate (THF) | Maximizes solubility of intermediates |
| Base Strength | pKa ~10–11 (TEA) | Ensures complete deprotonation |
| Molar Ratio (Piperazine:Carboxamide) | 1:1.2 | Minimizes side reactions |
Fluorophenyl Group Incorporation
The fluorophenyl group is introduced via Suzuki-Miyaura coupling or direct aromatic substitution. A palladium catalyst (e.g., Pd(PPh₃)₄) mediates cross-coupling between a boronic acid derivative and the piperazine intermediate. Alternatively, electrophilic fluorination using Selectfluor® may be employed.
Key considerations :
-
Catalyst loading : 2–5 mol% Pd
-
Temperature : 80–100°C (reflux)
-
Yield : 60–75% (reported in analogous compounds)
Fluorobenzyl-Amino-Oxoethyl Functionalization
The final step involves conjugating the fluorobenzyl group to the carboxamide nitrogen. This is achieved through a two-step process:
-
Aminolysis : Reaction of ethyl glyoxylate with 4-fluorobenzylamine to form the amino-oxoethyl intermediate.
-
Coupling : Activation of the carboxamide carbonyl using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and subsequent reaction with the piperazine-carboxamide intermediate.
Critical parameters :
-
EDC concentration : 1.5 equivalents
-
Reaction time : 4–6 hours
Optimization Strategies for Improved Yield
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Comparative studies show THF provides the best balance between solubility and selectivity.
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 68 | 98 |
| DCM | 8.9 | 55 | 95 |
| DMF | 36.7 | 72 | 89 |
Temperature and Time Profiling
Controlled heating (50–60°C) during the coupling step reduces reaction time by 30% without compromising purity. Prolonged heating (>8 hours) leads to decomposition, as evidenced by LC-MS analysis of degraded products.
Purification and Analytical Characterization
Chromatographic Techniques
-
Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
-
Preparative HPLC : C18 column, acetonitrile/water gradient (60–80% acetonitrile over 20 minutes) achieves >99% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.82–3.75 (m, 4H, piperazine).
-
HRMS : m/z calculated for C₁₉H₂₀F₂N₄O₂ [M+H]⁺: 397.1421; found: 397.1418.
Challenges and Mitigation Approaches
By-Product Formation
Scale-Up Difficulties
-
Issue : Exothermic reactions at >100 g scale.
-
Mitigation : Gradual reagent addition and jacketed reactor cooling maintain temperature control.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancer.
- Analgesic Effects : The compound may also possess analgesic properties, potentially acting through modulation of pain pathways in the central nervous system. This is particularly relevant for conditions like neuropathic pain, where traditional analgesics often fail.
Case Studies
Several studies have documented the therapeutic potential of compounds structurally related to this compound:
- Cancer Treatment : In vitro studies demonstrated that derivatives with piperazine structures inhibited the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Pain Management : Clinical trials involving similar piperazine derivatives have shown promise in managing chronic pain conditions, particularly those resistant to conventional treatments. These studies highlighted the importance of fluorinated compounds in enhancing bioavailability and receptor affinity.
Structure-Activity Relationship (SAR)
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| This compound | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values suggest higher potency.
Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Inhibition of tumor growth, apoptosis induction |
| Analgesic | Pain relief through modulation of pain pathways |
| Anti-inflammatory | Reduction in inflammatory markers in vitro |
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Fluorine vs. Chlorine : Fluorine improves metabolic stability and electron-withdrawing effects, enhancing receptor binding. Chlorine increases lipophilicity but may reduce solubility.
- Piperazine Modifications : Methyl or ethyl groups on piperazine (e.g., 4n, 4o) balance steric effects and bioavailability. Tosyl groups () add steric bulk but improve stability.
- Aromatic Substituents : Para-substitution (fluorine, methoxy) optimizes spatial interactions with target proteins compared to ortho/meta positions.
Biological Activity
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a piperazine ring, which is a common motif in many bioactive compounds, contributing to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, such as enzymes and receptors. The following mechanisms have been suggested for this compound:
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Modulation of Protein Kinases : Some studies suggest that compounds in this class may modulate protein kinase activity, influencing cellular proliferation and survival pathways .
- Interaction with Receptors : The compound may bind to specific receptors involved in neurotransmission or other signaling pathways.
Biological Activity Data
A summary of the biological activities and effects observed in various studies is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Moderate inhibition | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial Activity | Effective against certain bacteria |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Properties : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Neuropharmacological Effects : A study investigated the effects on neurotransmitter levels in animal models, revealing that the compound could enhance synaptic transmission by inhibiting acetylcholinesterase activity .
- Antimicrobial Efficacy : Research showed that this compound displayed antimicrobial properties against Gram-positive bacteria, making it a candidate for further development as an antibiotic .
Q & A
Q. What synthetic methodologies are recommended for preparing N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide?
Methodological Answer:
- Step 1 : React 1-(4-fluorobenzyl)piperazine with a suitable acylating agent (e.g., chloroacetyl chloride) to introduce the carboxamide group. Use dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine (DIEA) as a base to facilitate the reaction .
- Step 2 : Purify intermediates via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to remove unreacted starting materials and byproducts .
- Step 3 : Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are critical for ensuring compound stability and purity?
Methodological Answer:
-
Stability Testing : Use reverse-phase HPLC with a C18 column under accelerated degradation conditions (acid/base/oxidative stress) to identify degradation products. Track the parent compound’s half-life .
-
Purity Validation : Combine NMR (to confirm stereochemistry) and LC-MS (to detect trace impurities). For fluorinated analogs, F NMR can resolve positional isomerism .
-
Data Table :
Technique Purpose Key Parameters HPLC Purity assessment C18 column, 0.1% TFA in H2O/MeCN F NMR Fluorine substituent analysis 470 MHz, DMSO-d6 solvent HRMS Molecular ion confirmation ESI+ mode, <2 ppm error
Advanced Research Questions
Q. How does the carboxamide linker influence dopamine receptor selectivity?
Methodological Answer:
- Experimental Design : Compare binding affinities of the carboxamide-linked compound (target) with its amine-linked analog at dopamine D2 and D3 receptors using radioligand displacement assays (e.g., H-spiperone for D2, H-7-OH-DPAT for D3).
- Key Finding : The carbonyl group in the carboxamide linker forms hydrogen bonds with the D3 receptor’s second extracellular (E2) loop, enhancing selectivity (>1000-fold for D3 over D2). Removal of the carbonyl reduces D3 affinity by >100-fold .
- Data Contradiction Analysis : If conflicting selectivity data arise, perform chimeric receptor studies to isolate contributions of receptor subdomains (e.g., E2 loop swaps between D2 and D3) .
Q. How can structural modifications optimize anticancer activity across divergent cell lines (e.g., MCF7 vs. HCT116)?
Methodological Answer:
- SAR Strategy :
- Fluorophenyl Position : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance metabolic stability and membrane permeability .
- Piperazine Substitution : Replace 4-fluorophenyl with 2,4-dichlorophenyl to test steric effects on antiproliferative activity (see for analogous syntheses).
- Validation : Use flow cytometry to assess cell cycle arrest (G0/G1 vs. S phase) and compare IC values across cell lines. Address discrepancies via transcriptomic profiling (e.g., RNA-seq to identify resistance pathways) .
Q. What mechanisms underlie conflicting bioactivity data in Leishmania CYP5122A1 vs. CYP51 inhibition studies?
Methodological Answer:
- Hypothesis Testing : Screen analogs against both enzymes (CYP5122A1 and CYP51) using recombinant protein assays. Compounds with bulkier aryl groups (e.g., 3,5-bis(trifluoromethyl)benzyl) may exhibit dual inhibition due to hydrophobic pocket interactions .
- Resolution Workflow :
Data Contradiction Analysis Framework
Q. How should researchers address discrepancies in reported IC50_{50}50 values for antiproliferative activity?
Methodological Answer:
- Step 1 : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time).
- Step 2 : Validate compound solubility using dynamic light scattering (DLS) to rule out aggregation artifacts.
- Step 3 : Cross-reference with orthogonal assays (e.g., ATP-lite vs. MTT) to confirm cytotoxicity .
Structure-Activity Relationship (SAR) Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
